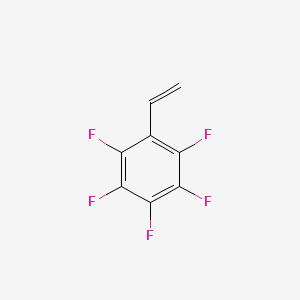

2,3,4,5,6-Pentafluorostyrene

描述

2,3,4,5,6-Pentafluorostyrene is an organic compound with the chemical formula C8H3F5. It is a colorless liquid with a distinct aromatic smell and is known for its lower volatility and higher melting and boiling points compared to other styrene derivatives . This compound is widely used in the synthesis of fluorinated polymers and copolymers, which have applications in various fields such as optoelectronics, microelectronics, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,5,6-pentafluorostyrene typically involves the reaction of pentafluorophenyl-zinc halide with a vinyl halide in an organic solvent in the presence of a nickel catalyst and ligands . Another method involves the reaction of chloropentafluorobenzene or bromopentafluorobenzene with magnesium metal to form pentafluorophenylmagnesium halide, which is then reacted with acetaldehyde followed by a dehydration reaction . Additionally, hexafluorobenzene can be reacted with vinyl-lithium to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of iodine pentafluoride as a fluorinating agent, with styrene as the substrate . This method is preferred due to its efficiency and cost-effectiveness in large-scale production.

化学反应分析

Types of Reactions

2,3,4,5,6-Pentafluorostyrene undergoes various types of chemical reactions, including:

Polymerization: It can be polymerized through anionic, radical, and reversible addition-fragmentation chain transfer (RAFT) polymerization methods

Common Reagents and Conditions

Anionic Polymerization: Initiated with compounds like t-butyllithium or lithium aluminum hydride in solvents such as tetrahydrofuran under nitrogen atmosphere.

Radical Polymerization: Conducted using initiators like azobisisobutyronitrile (AIBN) in solvents like dimethylformamide.

Major Products Formed

Poly(this compound): A homopolymer formed through polymerization reactions.

Copolymers: Formed by copolymerizing with other monomers such as styrene or methacrylic acid.

科学研究应用

Polymer Synthesis and Modification

Optically Active Copolymers

PFSt is primarily utilized in the synthesis of optically active copolymers. These copolymers exhibit low surface energies and enhanced chemical stability. One notable application involves using beta-pinene as a co-monomer to create these copolymers, which are valuable in coatings and adhesives due to their unique surface properties .

Fluorinated Liquid Prepolymers

Another significant application of PFSt is in the production of fluorinated and photo-crosslinkable liquid prepolymers. These materials are essential for developing flexible optical waveguides used in telecommunications and sensor technologies. The incorporation of PFSt enhances the thermal and chemical resistance of these waveguides .

Magnetic Resonance Imaging (MRI)

Polymeric Nanoparticles

Research has shown that polymeric nanoparticles synthesized from PFSt can be utilized in MRI applications. These nanoparticles exhibit favorable properties such as larger structural design potential compared to traditional emulsions. Their unique composition allows for improved imaging contrast and resolution, making them suitable for advanced medical diagnostics .

Phase Change Materials

Microcapsules for Energy Storage

PFSt has been employed in the development of phase change microcapsules. In one innovative approach, PFSt is used as the wall material for microcapsules containing n-octadecane as the core material. These microcapsules demonstrate excellent thermal stability and energy storage capabilities, making them applicable in thermal management systems for industrial and civil applications .

| Property | Value |

|---|---|

| Wall Material | This compound |

| Core Material | n-Octadecane |

| Encapsulation Efficiency | 40-43% |

| Enthalpy of Transformation | 90-100 J/g |

| Thermal Decomposition Temperature | 321°C |

Molecular Encapsulation

PFSt is also explored for its role in molecular encapsulation processes. Studies indicate that it can be polymerized in constrained systems without surfactants or cosolvents, allowing for the encapsulation of labile species and enhancing reaction efficiencies . This property is particularly useful in drug delivery systems where stability and controlled release are critical.

Optical Applications

Photonic Devices

Due to its unique optical properties, PFSt is being investigated for use in photonic devices. The fluorinated structure contributes to lower optical losses and enhanced performance in fiber optics applications, particularly in wavelength division multiplexing (WDM) systems where signal integrity is paramount .

作用机制

The mechanism of action of 2,3,4,5,6-pentafluorostyrene primarily involves its ability to undergo polymerization reactions. The presence of multiple fluorine atoms enhances the reactivity of the compound towards various initiators and catalysts, facilitating the formation of high molecular weight polymers . The electron-withdrawing effects of the fluorine atoms also make the compound highly reactive towards nucleophiles, enabling substitution reactions .

相似化合物的比较

Similar Compounds

- 2,3,4,5,6-Pentafluorobenzene

- Hexafluorobenzene

- 4-Trifluoromethylstyrene

Uniqueness

2,3,4,5,6-Pentafluorostyrene is unique due to its high fluorine content, which imparts exceptional chemical stability, thermal resistance, and low surface energy to its polymers . These properties make it highly suitable for applications in harsh environments and advanced technological fields.

生物活性

2,3,4,5,6-Pentafluorostyrene (PFS) is a fluorinated styrene derivative that has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores the biological activity of PFS, focusing on its synthesis, polymerization behavior, and implications for biological systems.

- Molecular Formula : C8H3F5

- Molecular Weight : 194.10 g/mol

- Boiling Point : 139-140 °C

- Density : 1.406 g/mL

PFS is characterized by the presence of five fluorine atoms which significantly influence its reactivity and interaction with biological systems. The fluorination enhances chemical stability and alters physical properties such as hydrophobicity and lipophobicity compared to non-fluorinated analogs.

Synthesis and Polymerization

PFS can be synthesized through various methods including anionic polymerization. Studies indicate that using n-butyllithium as an initiator yields high molecular weight polymers with controlled polydispersity. The polymerization process is sensitive to temperature and solvent choice, with optimal yields achieved at elevated temperatures (60 °C) .

Table 1: Polymerization Conditions and Yields

| Temperature (°C) | Reaction Time (days) | Yield (%) |

|---|---|---|

| 25 | 7 | 20 |

| 60 | 7 | 43.5 |

Biological Activity

Research into the biological activity of PFS has revealed several important findings:

- Toxicity and Safety : Studies have indicated that PFS exhibits moderate toxicity towards certain cell lines. The exact mechanisms are still under investigation, but the presence of fluorine atoms may play a role in cellular interactions .

- Effect on Polymer Morphology : Incorporation of PFS into polymer matrices has been shown to alter the morphology from fibrous structures to micrometer-sized particles. This property is crucial for applications in drug delivery systems where particle size can affect bioavailability .

- Photovoltaic Applications : PFS-containing polymers have been explored for their optoelectronic properties, particularly in photovoltaic devices. The fluorination enhances charge transport efficiency, leading to improved power conversion efficiencies in polymer solar cells .

Case Study 1: Photovoltaic Efficiency Enhancement

A study investigated the impact of PFS on the photovoltaic efficiency of donor-acceptor polymers. The introduction of PFS improved molecular planarity and intermolecular interactions, resulting in a notable increase in power conversion efficiency from 5.84% to 7.53% .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving various cell lines, PFS was found to induce cytotoxic effects at higher concentrations. The study highlighted the need for further research to fully understand the implications of PFS exposure in biological systems .

Applications in Industry

The unique properties of PFS make it suitable for various industrial applications:

- Coatings : Its hydrophobic nature makes it ideal for water-repellent coatings.

- Pharmaceuticals : Potential use in drug delivery systems due to its ability to form stable microcapsules.

- Materials Science : Utilized in developing high-performance materials with enhanced thermal stability and chemical resistance.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for polymerizing 2,3,4,5,6-pentafluorostyrene (PFS), and how do reaction conditions influence molecular weight and dispersity?

- Methodological Answer : PFS is primarily polymerized via free radical polymerization (FRP) or controlled radical techniques like atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP). FRP typically yields high-molecular-weight polymers but with broad dispersity (Đ > 1.5). In contrast, ATRP and NMP enable precise control over molecular weight (e.g., 20–100 kDa) and low dispersity (Đ < 1.3) by adjusting initiator-to-monomer ratios and reaction time . Solvent choice (e.g., tetrahydrofuran or toluene) and temperature (60–100°C) also critically affect chain propagation and termination rates.

Q. How can the structure and purity of PFS-derived polymers be characterized?

- Methodological Answer : Key techniques include:

- Size Exclusion Chromatography (SEC) : To determine molecular weight and dispersity using polystyrene standards .

- Differential Scanning Calorimetry (DSC) : To assess thermal transitions (e.g., glass transition temperature, ~120°C for poly(PFS)) .

- X-ray Photoelectron Spectroscopy (XPS) : To confirm fluorine content and surface composition in thin films .

- ¹⁹F NMR : To verify monomer incorporation and detect residual impurities .

Q. What are the primary applications of poly(pentafluorostyrene) (PPFS) in materials science?

- Methodological Answer : PPFS is utilized for:

- Low-refractive-index cladding layers in optical waveguides due to its fluorinated backbone (refractive index ~1.38) .

- Antifouling coatings : Hydrophobicity (contact angle >110°) minimizes biofouling in marine or biomedical settings .

- Fuel cell membranes : Post-polymerization sulfonation introduces proton-conducting groups (e.g., -SO₃H) for polyelectrolyte membranes .

Advanced Research Questions

Q. How can surface-initiated polymerization (SIP) of PFS be optimized to create uniform polymer brushes for antifogging applications?

- Methodological Answer : SIP from carboxylic acid-terminated self-assembled monolayers (e.g., 16-phosphonohexadecanoic acid) requires:

- Strict oxygen exclusion to prevent radical quenching.

- Controlled monomer concentration (10–20 wt% in THF) to balance brush density and thickness.

- Post-polymerization annealing (80–100°C) to enhance film uniformity. DRIFT spectroscopy and contact angle analysis (advancing angle >120°) validate brush quality .

Q. What strategies mitigate cytotoxicity in PFS-based oxygen-sensing materials for cell culture applications?

- Methodological Answer : Covalent immobilization of luminescent probes (e.g., PtTFPP porphyrin) into PPFS matrices reduces leaching:

- Click chemistry : Azide-alkyne cycloaddition grafts probes to pendant fluorinated aryl groups .

- Copolymer design : Incorporating hydrophilic blocks (e.g., polyethylene glycol) enhances biocompatibility. Cytotoxicity assays (e.g., MTT) confirm <10% cell viability loss after 7-day exposure .

Q. How do contradictory data on proton conductivity in sulfonated PPFS membranes arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from:

- Sulfonation degree variability : Titration (e.g., NaOH back-titration) must standardize -SO₃H density (target: 1.5–2.0 meq/g).

- Morphological heterogeneity : Small-angle X-ray scattering (SAXS) reveals nanophase separation critical for conductivity (>80 mS/cm at 80°C). Inconsistent annealing protocols (e.g., 120°C vs. 150°C) may alter hydrophilic/hydrophobic domain sizes .

Q. What monomer design principles enable PFS-based block copolymers with alternating fluorinated/non-fluorinated segments?

属性

IUPAC Name |

1-ethenyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJZCPNIJXVIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-55-1 | |

| Record name | Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30215645 | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-34-9 | |

| Record name | Pentafluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8W8899THA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。